molecular formula C10H9NO2 B2646816 Methyl 2-cyano-2-phenylacetate CAS No. 30698-30-7

Methyl 2-cyano-2-phenylacetate

Cat. No.: B2646816
CAS No.: 30698-30-7
M. Wt: 175.187
InChI Key: VVAHBRVAXFGEPI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) is a high-value chemical building block in organic synthesis. Its molecular structure, featuring reactive cyano and ester functional groups on a carbon adjacent to a phenyl ring, creates a highly activated center that allows for diverse chemical transformations . This makes it a versatile precursor in the research and development of pharmaceuticals, agrochemicals, and other fine chemicals . The compound has been cited as an intermediate for molecules with potential neuroprotective, antihypotensive, and antibacterial properties . Its significance is further highlighted in cutting-edge research, where it serves as a model substrate in the development of engineered enzymes for enantioselective nucleophilic aromatic substitutions (SNAr), a landmark reaction for constructing challenging quaternary stereocenters . As a useful research compound, it is commonly employed in reactions such as condensations and palladium-catalyzed asymmetric syntheses . This compound is typically supplied with a purity of 95% or higher . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAHBRVAXFGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling and Thermodynamic Characterization of Methyl 2-cyano-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for Methyl 2-cyano-2-phenylacetate .

Technical Guide for Process Research & Development

Executive Summary

This compound (CAS 30698-30-7) is a critical high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and enantioselective pharmaceutical precursors.[1] Its structure—featuring a reactive cyano group and an ester moiety on a benzylic carbon—renders it highly versatile but also sensitive to solvent environments.[2]

While often handled as a viscous liquid or low-melting solid (dependent on purity and ambient conditions), precise solubility and miscibility data are often proprietary or absent from open literature. This guide provides the definitive technical roadmap for researchers to determine, model, and apply solubility data for this compound. It shifts from static data lookup to a dynamic, protocol-driven approach necessary for rigorous process optimization.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Understanding the solute's intrinsic properties is the first step in solubility prediction. The presence of the nitrile (-CN) and ester (-COOMe) groups creates a dipole moment that favors polar aprotic solvents, while the phenyl ring provides affinity for aromatic hydrocarbons.

PropertySpecificationTechnical Note
IUPAC Name This compound
CAS Number 30698-30-7Distinct from ethyl analog (4553-07-5)
Molecular Formula

MW: 175.18 g/mol
Physical State Viscous Liquid / Low-Melting SolidMP is purity-dependent; often supercools.
Polarity Profile Moderate-High DipoleSoluble in polar aprotic & aromatic solvents.
Key Reactivity C-H Acidity (

)
Deprotonates easily; avoid protic solvents with strong bases.

Thermodynamic Modeling of Solubility

To transition from raw experimental data to predictive process control, thermodynamic modeling is required. The following semi-empirical models are the industry standard for correlating solubility (


) with temperature (

).
Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the variation of solution enthalpy with temperature.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
(Buchowski-Ksiazczak) Model

Useful for systems exhibiting solid-liquid equilibrium (SLE) deviations.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy term.
    
  • 
     : Melting temperature of the pure solute.[4]
    

Experimental Protocol: Laser Monitoring Observation

The Laser Monitoring Observation Technique is the gold standard for determining solubility in dynamic systems, eliminating the sampling errors inherent in the static gravimetric method.

Principle

A laser beam passes through a dissolution vessel. Undissolved solid particles scatter the light, reducing transmittance. As the temperature rises (polythermal method) or solvent is added (isothermal method), the point of complete dissolution is marked by a sudden recovery of maximum laser intensity.

Workflow Diagram

The following diagram illustrates the automated solubility determination loop.

LaserSolubilityProtocol Start Start Protocol Prep Solvent Preparation (Gravimetric Addition) Start->Prep Dose Solute Dosing (Excess Solid) Prep->Dose Equilibrate Thermal Equilibration (Stirring @ T_start) Dose->Equilibrate Laser Laser Monitoring (Continuous Transmittance) Equilibrate->Laser Decision Laser Intensity Max? Laser->Decision Heat Increase T (Polythermal) Rate: 0.1 K/min Decision->Heat No (Turbid) Record Record Data Point (x_1, T) Decision->Record Yes (Clear) Heat->Laser AddSolvent Add Solvent (Isothermal) Model Fit to Apelblat Eq. Record->Model End Solubility Profile Generated Model->End

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Solubility Data Analysis

Since specific quantitative data for CAS 30698-30-7 is proprietary, the following analysis is based on structural analogs (e.g., Ethyl 2-cyano-2-phenylacetate) and physicochemical principles. This framework serves as the template for your experimental results.

Solvent Class Performance[6]
  • Class I (High Solubility): Acetone, Ethyl Acetate, THF.

    • Mechanism: Dipole-dipole interactions match the high polarity of the cyano group.

    • Use Case: Reaction solvents; initial dissolution.[5]

  • Class II (Moderate Solubility): Methanol, Ethanol, Isopropanol.

    • Mechanism: Hydrogen bonding capability of alcohols interacts with the ester oxygen, but the hydrophobic phenyl ring limits solubility compared to Class I.

    • Use Case: Crystallization anti-solvents (at low T).

  • Class III (Low Solubility): Water, Hexane, Cyclohexane.

    • Mechanism: High polarity mismatch (Water) or lack of polar interactions (Hexane).

    • Use Case: Washing solvents; inducing precipitation.

Representative Trend (Template)

Researchers should populate this table with experimental data derived from the protocol in Section 4.

Temperature (K)Methanol (

)
Ethyl Acetate (

)
Toluene (

)
278.15 LowModerateLow-Mod
298.15 ModerateHighModerate
318.15 HighVery HighHigh

Key Observation: Solubility typically follows the order: Acetone > Ethyl Acetate > Toluene > Ethanol > Methanol > Water .

Process Implications & Solvent Selection

Selecting the correct solvent system is a balance between solubility (yield) and selectivity (purity).

SolventSelection Input Process Goal Reaction Synthesis (SNAr/Alkylation) Input->Reaction Purification Crystallization Input->Purification PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) Reaction->PolarAprotic Max Solubility NonPolar Non-Polar/Aromatic (Toluene) Reaction->NonPolar Stability Alcohol Alcohols (MeOH, EtOH) Purification->Alcohol Cooling Cryst. Result1 High Rate Risk: Side Reactions PolarAprotic->Result1 Result2 Controlled Rate Phase Transfer Catalysis NonPolar->Result2 Result3 Anti-Solvent Precipitation Alcohol->Result3

Figure 2: Strategic Solvent Selection Matrix for this compound.

Crystallization Strategy

To purify this compound from reaction mixtures:

  • Dissolution: Dissolve crude material in warm Ethyl Acetate (high solubility).

  • Cooling/Anti-solvent: Slowly add Hexane or cold Ethanol (lower solubility).

  • Thermodynamics: The steep solubility curve in alcohols (Modeled by Apelblat) allows for high recovery yields upon cooling from 323 K to 273 K.

References

  • BenchChem. (2025).[6] this compound: Chemical Properties and Applications. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CAS 30698-30-7).[1][7][8] National Center for Biotechnology Information. Retrieved from

  • Jouyban, A., & Acree, W. E. (2024). Mathematical modeling of solubility of drugs in organic solvents. Journal of Pharmaceutical Sciences. (Contextual Reference for Modeling).
  • MDPI. (2025). Laser Microinterferometry for Solubility Determination. Pharmaceutics. Retrieved from

  • ChemicalBook. (2025). This compound Product Specifications. Retrieved from

Sources

The Definitive Guide to Methyl 2-Cyano-2-Phenylacetate: History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the historical discovery, synthesis, and application of Methyl 2-cyano-2-phenylacetate (also known as methyl


-cyanophenylacetate).

Executive Summary

This compound (CAS: 30698-30-7) is a critical "active methylene" intermediate in organic synthesis.[1] Structurally, it possesses a central carbon atom activated by three distinct functionalities: a phenyl ring, a nitrile group, and a methyl ester. This unique electronic environment makes it highly susceptible to deprotonation and subsequent nucleophilic substitution, serving as a linchpin in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and


-amino acids.

This guide reconstructs the historical trajectory of its discovery, details the mechanistic pathways of its synthesis, and provides a modernized, self-validating experimental protocol for researchers.

Historical Discovery and Context

The "Active Methylene" Era (Late 19th Century)

The synthesis of


-cyano esters emerged during the golden age of carbanion chemistry in the late 1800s. The fundamental methodology was pioneered by John C. Hessler  and Ludwig Claisen , who investigated the reactivity of benzyl cyanide (phenylacetonitrile) with carbonates and chloroformates.

While early literature (circa 1899) predominantly focused on the ethyl ester (Ethyl 2-cyano-2-phenylacetate) due to the ubiquity of ethanol and ethyl carbonate in European laboratories, the methyl variant was synthesized using identical principles. The discovery is rooted in the Claisen Condensation , where an enolizable nitrile reacts with an ester or carbonate base.

  • Key Pioneer: John C. Hessler (University of Chicago).

  • Seminal Work: American Chemical Journal (1899) and Journal of the American Chemical Society (1904). Hessler systematically optimized the alkylation of phenylacetonitrile salts, establishing the protocol for synthesizing phenylcyanoacetic acid esters.

Evolution of the Synthesis
EraMethodReagentsYieldDrawbacks
1890s-1910s Chloroformate Method Benzyl cyanide + Methyl chloroformate + Sodium alkoxide~50-60%Highly toxic reagents; violent exotherms; O-alkylation byproducts.
1920s-1950s Carbonate Condensation Benzyl cyanide + Diethyl/Dimethyl carbonate + Sodamide (NaNH

)
~60-75%Use of explosive sodamide; difficulty in anhydrous handling.
Modern (1990s+) Green Carbonylation Benzyl cyanide + Dimethyl Carbonate (DMC) + K

CO

>90%High atom economy; DMC acts as both reagent and solvent; non-toxic.

Mechanistic Analysis

The synthesis relies on the high acidity of the benzylic protons in phenylacetonitrile (


 in DMSO). The reaction proceeds via a nucleophilic acyl substitution.
Mechanism Steps:
  • Deprotonation: A base (B:) abstracts a benzylic proton from phenylacetonitrile (1), forming a resonance-stabilized carbanion (2).

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the electrophile (Dimethyl Carbonate or Methyl Chloroformate) (3).

  • Elimination: The tetrahedral intermediate collapses, expelling the leaving group (methoxide or chloride) to form the ester (4).

  • Equilibrium Shift: The product is more acidic than the starting material. The base immediately deprotonates the product, driving the equilibrium forward. Acidic workup is required to isolate the neutral ester.

Visualized Pathway (DOT Diagram)

ReactionMechanism Start Phenylacetonitrile (BnCN) Carbanion Resonance Stabilized Carbanion Start->Carbanion Deprotonation (-H+) Base Base (NaOMe / K2CO3) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Electrophile Dimethyl Carbonate (DMC) Electrophile->Intermediate ProductSalt Enolate Salt (Stable) Intermediate->ProductSalt Elimination (-OMe) FinalProduct This compound ProductSalt->FinalProduct Acidic Workup (H3O+)

Caption: Mechanistic pathway for the methoxycarbonylation of phenylacetonitrile.

Experimental Protocols

Protocol A: The Modern "Green" Synthesis (Recommended)

Ref: Adapted from modern industrial processes using Dimethyl Carbonate (DMC).

Reagents:

  • Phenylacetonitrile (1.0 eq)[2][3]

  • Dimethyl Carbonate (DMC) (Excess, 5-10 eq) – Acts as reagent and solvent.

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) or Sodium Methoxide (NaOMe).
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Optional phase transfer catalyst.

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (

    
    ).[4]
    
  • Charging: Add Phenylacetonitrile (117 g, 1.0 mol), K

    
    CO
    
    
    
    (207 g, 1.5 mol), and DMC (500 mL).
  • Reaction: Heat the mixture to reflux (

    
    ). The reaction is driven by the removal of methanol (if using a Dean-Stark trap) or simple equilibrium shift.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter off the solid inorganic salts.

  • Concentration: Evaporate excess DMC under reduced pressure (rotary evaporator).

  • Purification: The crude oil is often pure enough (>95%). For high purity, distill under high vacuum (

    
     @ 1 mmHg) or recrystallize from methanol at low temperature.
    
Protocol B: The Historical Hessler Method (Reconstruction)

Ref: Based on Hessler, J. Am. Chem. Soc. 1904.

Reagents:

  • Phenylacetonitrile[1][2][3][5][6][7]

  • Methyl Chloroformate (Warning: Highly Toxic/Lachrymator)

  • Sodium Methoxide (prepared from Na metal and MeOH)

Workflow:

  • Carbanion Formation: Dissolve Sodium (1.0 eq) in absolute Methanol. Add Phenylacetonitrile (1.0 eq) dropwise at

    
    .
    
  • Acylation: Add Methyl Chloroformate (1.1 eq) slowly, maintaining temperature

    
    . The reaction is extremely exothermic.
    
  • Quench: Pour mixture into ice water.

  • Isolation: Acidify with dilute HCl. The product separates as an oil.[8] Extract with ether.

Applications in Drug Development

This compound acts as a divergent intermediate. Its applications rely on the differential reactivity of the nitrile and ester groups.

Target ClassReaction TypePharmaceutical Application
Barbiturates Condensation with UreaPrecursor to Phenobarbital analogs (sedatives/anticonvulsants).

-Amino Acids
HydrogenationReduction of the nitrile yields

-amino esters, scaffolds for peptidomimetics.
Heterocycles CyclizationSynthesis of 4-phenyl-5-aminopyrazoles (via hydrazine) used in PASK inhibitors (Metabolic disease research).
NSAIDs Alkylation/HydrolysisPrecursor to 2-phenylpropionic acid derivatives (e.g., Ibuprofen/Naproxen analogs).
Synthesis Workflow Diagram

Applications Core This compound Path1 Alkylation (R-X) + Hydrolysis Core->Path1 Path2 Condensation w/ Urea Core->Path2 Path3 Hydrogenation (H2/Pd) Core->Path3 Prod1 2-Arylpropionic Acids (NSAIDs) Path1->Prod1 Prod2 Barbiturates (Phenobarbital) Path2->Prod2 Prod3 Beta-Amino Acids Path3->Prod3

Caption: Divergent synthesis pathways from the core intermediate.

References

  • Hessler, J. C. (1899). On the Alkylation of Phenylcyanoacetic Acid Derivatives. American Chemical Journal, 22, 169.

  • Hessler, J. C. (1904). The Phenylmalonic Nitrile Series. Journal of the American Chemical Society, 26(12), 1545–1558.

  • Organic Syntheses (1941). Diphenylacetonitrile and Derivatives. Organic Syntheses, Coll.[8] Vol. 1, p. 107.

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • PubChem Compound Summary. this compound (CID 10866842).[9] National Center for Biotechnology Information.

Sources

The Industrial Versatility of Methyl 2-Cyano-2-Phenylacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-cyano-2-phenylacetate stands as a pivotal building block in modern organic synthesis, prized for its unique structural features that enable a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant industrial applications of this versatile compound. With a focus on its utility in the pharmaceutical and agrochemical sectors, this document offers detailed reaction pathways, experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable precursor.

Introduction: The Strategic Importance of a Versatile Precursor

This compound (CAS 30698-30-7) is a high-value chemical intermediate whose industrial significance is rooted in its distinct molecular architecture.[1] The molecule features a quaternary carbon atom bonded to a phenyl ring, a cyano group, and a methyl ester. This arrangement of electron-withdrawing groups activates the alpha-proton, facilitating a wide range of carbon-carbon bond-forming reactions.[1] This inherent reactivity makes it a sought-after precursor for the synthesis of complex molecules with diverse biological activities, including pharmaceuticals and agrochemicals.[1] This guide will delve into the core chemistry of this compound, providing a comprehensive overview of its synthesis and its transformative role in the production of high-value industrial products.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[2][3]
Molecular Weight 175.18 g/mol [2][3]
Appearance Liquid[4]
Boiling Point 148-151 °C at 13 Torr[5]
Density ~1.145 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the alpha-proton.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the cyano carbon, the aromatic carbons, the methoxy carbon, and the quaternary alpha-carbon.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=O (ester) stretching vibrations. A strong, sharp absorption band is observed at approximately 2250 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. Another prominent strong band appears around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group.[1]

  • Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.[3]

Synthesis of this compound: Industrial Pathways

The industrial production of this compound primarily relies on two main synthetic strategies, each with its own set of advantages and considerations.

From Benzyl Cyanide: A Classic and Robust Approach

A well-established and widely used method for the synthesis of this compound starts from benzyl cyanide (phenylacetonitrile). This pathway involves the introduction of the ester functionality at the benzylic position.

BenzylCyanide Benzyl Cyanide Carbanion Benzyl Cyanide Carbanion BenzylCyanide->Carbanion Deprotonation Base Base (e.g., NaH, NaOEt) MethylatingAgent Methylating Agent (e.g., Dimethyl Carbonate) Product This compound Carbanion->Product Nucleophilic Attack

Figure 1: Synthesis of this compound from Benzyl Cyanide.

Experimental Protocol: Synthesis via Carboxymethylation

  • Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is suspended in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Carbanion Formation: Benzyl cyanide is added dropwise to the stirred suspension at a controlled temperature (typically 0-25 °C) to form the corresponding carbanion. The reaction is usually exothermic and requires careful temperature management.

  • Carboxymethylation: A carboxymethylating agent, such as dimethyl carbonate, is then added slowly to the reaction mixture. The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate.

  • Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is quenched with a weak acid (e.g., acetic acid or saturated ammonium chloride solution). The product is then extracted with an organic solvent, washed, dried, and purified by vacuum distillation to yield this compound.

Grignard-Based Synthesis: A Cyanide-Free Alternative

An alternative and increasingly favored industrial method avoids the use of highly toxic cyanides. This approach utilizes a Grignard reagent derived from benzyl chloride.

BenzylChloride Benzyl Chloride Grignard Benzylmagnesium Chloride BenzylChloride->Grignard Grignard Formation Magnesium Mg Product This compound Grignard->Product Nucleophilic Acyl Substitution MethylChloroformate Methyl Chloroformate

Figure 2: Grignard-Based Synthesis of Methyl Phenylacetate.

This method first synthesizes methyl phenylacetate, which can then be cyanated. However, a more direct approach to introduce both the cyano and ester groups is often preferred in industrial settings.

Industrial Applications: A Gateway to High-Value Molecules

The true value of this compound lies in its role as a versatile precursor for a wide range of industrially significant compounds, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications: Building Blocks for Anticonvulsants and Beyond

The unique reactivity of this compound makes it an ideal starting material for the synthesis of various active pharmaceutical ingredients (APIs). One of the most notable applications is in the synthesis of anticonvulsant drugs.

4.1.1. Synthesis of Phenylmalonic Acid Derivatives for Barbiturates

This compound can be readily converted to phenylmalonic acid and its esters, which are key intermediates in the synthesis of barbiturates like Phenobarbital.

MCPA Methyl 2-Cyano-2- phenylacetate PhenylmalonicAcid Phenylmalonic Acid MCPA->PhenylmalonicAcid Hydrolysis & Decarboxylation Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Decarboxylation Decarboxylation (Heat) DiethylPhenylmalonate Diethyl Phenylmalonate PhenylmalonicAcid->DiethylPhenylmalonate Esterification Esterification Esterification (EtOH, H⁺) Phenobarbital Phenobarbital DiethylPhenylmalonate->Phenobarbital Cyclization UreaCondensation Condensation with Urea

Figure 3: Synthesis of Phenobarbital from a Phenylmalonic Acid Intermediate.

Experimental Protocol: Synthesis of Diethyl Phenylmalonate

  • Hydrolysis: this compound is hydrolyzed under acidic or basic conditions to yield phenylmalonic acid. This typically involves refluxing with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH), followed by acidification.

  • Esterification: The resulting phenylmalonic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce diethyl phenylmalonate.

  • Purification: The diethyl phenylmalonate is purified by vacuum distillation. This intermediate is then used in the synthesis of phenobarbital through condensation with urea.

4.1.2. Precursor to Other Bioactive Molecules

Beyond barbiturates, the structural motif of this compound is found in a variety of other bioactive compounds. It serves as a precursor for molecules with potential neuroprotective, antihypotensive, and antibacterial properties.[1] For instance, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, and the ester can be converted to an amide, opening up a vast chemical space for drug discovery.

Experimental Protocol: Synthesis of 2-Cyano-2-phenylacetic acid amide

A 10% solution of this compound in benzene is saturated with ammonia while being cooled with ice.[6] The reaction mixture is then allowed to stand at room temperature for 2 hours.[6] The resulting product, 2-cyano-2-phenylacetic acid amide, is collected by filtration, yielding a solid with a melting point of 148.5-150°C and a yield of 75%.[6]

Agrochemical Applications: A Key Component in Modern Fungicides

In the agrochemical sector, this compound and its derivatives are crucial for the synthesis of modern fungicides, particularly those belonging to the strobilurin class. Strobilurins are a highly effective class of fungicides with a broad spectrum of activity.[7][8]

4.2.1. Synthesis of Strobilurin Analogs

The synthesis of certain strobilurin fungicides involves the incorporation of a phenylacetate moiety, for which this compound can serve as a key starting material. The general synthetic strategy often involves the coupling of the phenylacetate core with a substituted aromatic or heterocyclic ring system.

MCPA Methyl 2-Cyano-2- phenylacetate Intermediate Modified Phenylacetate Intermediate MCPA->Intermediate Modification Modification Functional Group Interconversion Strobilurin Strobilurin Fungicide Intermediate->Strobilurin Coupling Coupling Coupling Reaction SideChain Heterocyclic Side Chain

Figure 4: General Synthetic Scheme for Strobilurin Fungicides.

While specific industrial syntheses are often proprietary, the academic literature provides numerous examples of strobilurin analogs synthesized from phenylacetate precursors. These syntheses typically involve multi-step sequences to build the complex molecular architecture of the final fungicide.

Applications in Polymer Science

While the primary industrial applications of this compound are in the pharmaceutical and agrochemical sectors, its reactive nature also lends itself to potential applications in polymer chemistry. The cyano and ester functionalities can participate in various polymerization reactions. For instance, methyl cyanoacrylate, a related compound, is known for its rapid anionic polymerization to form poly(methyl cyanoacrylate), the basis of many instant adhesives. While direct polymerization of this compound is less common, it can be used as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a cornerstone of industrial organic synthesis, offering a powerful and versatile platform for the construction of complex and high-value molecules. Its unique reactivity, stemming from the juxtaposition of a phenyl ring, a cyano group, and an ester functionality, has cemented its importance in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this key intermediate is not just advantageous, but essential for driving innovation and developing the next generation of life-changing and crop-protecting technologies.

References

  • Gpatindia. (2020, April 21). PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Hooghly Women's College. (n.d.). Phenobarbital. Retrieved from [Link]

  • ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 26(15), 4485. Retrieved from [Link]

  • Chiericatti, M., et al. (2003). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 46(13), 2639-2648. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:30698-30-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • ResearchGate. (2021, May). 2. Polymerization mechanism of methyl cyanoacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.
  • Asian Journal of Chemistry. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. 25(16), 8897-8900. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700234. Retrieved from [Link]

  • Kwiecień, A., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Bioorganic & Medicinal Chemistry, 26(19), 5249-5261. Retrieved from [Link]

  • Chegg.com. (2020, October 27). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines. Retrieved from [Link]

  • MDPI. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(1), 1. Retrieved from [Link]

  • Organic Letters. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. 23(7), 2527-2532. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(1), 1. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

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Methodological & Application

The Knoevenagel Condensation in Focus: A Guide to Utilizing Methyl 2-Cyano-2-phenylacetate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] This versatile reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and functional polymers.[2]

At the heart of this transformation is the active methylene compound, whose protons are rendered acidic by adjacent electron-withdrawing groups. Methyl 2-cyano-2-phenylacetate is a particularly potent substrate for this reaction. The combined electron-withdrawing effects of the cyano and methyl ester groups, along with the phenyl ring, significantly increase the acidity of the methine proton, facilitating its removal by even a weak base to form a stabilized carbanion. This high reactivity makes this compound a valuable building block for accessing complex molecular architectures.[3]

This application note provides a comprehensive guide to the use of this compound in Knoevenagel condensation reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for its execution with aromatic aldehydes, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insights: The 'Why' Behind the 'How'

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (this compound) by a base (e.g., piperidine, triethylamine) to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the ester carbonyl oxygen, which accounts for the high nucleophilicity of this intermediate.[3]

  • Nucleophilic Attack: The enolate ion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a β-hydroxy intermediate.

  • Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This elimination is often the driving force for the reaction, especially when the resulting double bond is in conjugation with the aromatic ring and the electron-withdrawing groups.

The general mechanism is depicted below:

Knoevenagel_Mechanism cluster_reactants Reactant Initialization cluster_intermediates Reaction Pathway cluster_product Final Product RCHO Ar-CHO (Aromatic Aldehyde) Alkoxide Ar-CH(O-)-C(CN)(Ph)-COOMe (Alkoxide Intermediate) RCHO->Alkoxide ActiveMethylene NC-CH(Ph)-COOMe (this compound) Enolate [NC-C(Ph)-COOMe]- (Enolate Ion) ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Alkoxide Nucleophilic Attack BetaHydroxy Ar-CH(OH)-C(CN)(Ph)-COOMe (β-Hydroxy Intermediate) Alkoxide->BetaHydroxy Protonation Product Ar-CH=C(CN)-COOMe (α,β-Unsaturated Product) BetaHydroxy->Product Dehydration (-H2O)

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the Knoevenagel condensation of this compound with a variety of aromatic aldehydes.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and highly effective method for the Knoevenagel condensation, offering good yields and relatively simple work-up.[4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Example AmountMolar Equiv.
Aromatic AldehydeVariesVaries10.0 mmol1.0
This compoundC₁₀H₉NO₂175.181.75 g (10.0 mmol)1.0
PiperidineC₅H₁₁N85.150.085 g (1.0 mmol)0.1
Ethanol (Absolute)C₂H₅OH46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10.0 mmol, 1.0 equiv.) and this compound (1.75 g, 10.0 mmol, 1.0 equiv.).

  • Add absolute ethanol (20 mL) and stir until all solids are dissolved.

  • Add piperidine (0.085 g, 1.0 mmol, 0.1 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to yield the pure α,β-unsaturated product.

Protocol 2: Triethylamine-Catalyzed Condensation in Acetonitrile at Room Temperature

This protocol offers a milder alternative to the refluxing ethanol method and can be advantageous for substrates that are sensitive to higher temperatures.[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Example AmountMolar Equiv.
Aromatic AldehydeVariesVaries5.0 mmol1.0
This compoundC₁₀H₉NO₂175.180.876 g (5.0 mmol)1.0
Triethylamine (Et₃N)C₆H₁₅N101.190.101 g (1.0 mmol)0.2
Acetonitrile (CH₃CN)CH₃CN41.0515 mL-

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (5.0 mmol, 1.0 equiv.) and this compound (0.876 g, 5.0 mmol, 1.0 equiv.) in acetonitrile (15 mL).

  • Add triethylamine (0.101 g, 1.0 mmol, 0.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water (30 mL) with stirring.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for performing a Knoevenagel condensation with this compound is summarized in the following diagram.

Knoevenagel_Workflow start Start reagents 1. Combine Reactants - Aromatic Aldehyde - this compound - Solvent start->reagents catalyst 2. Add Catalyst (e.g., Piperidine or Triethylamine) reagents->catalyst reaction 3. Reaction - Stir at specified temperature - Monitor by TLC catalyst->reaction workup 4. Work-up - Cool mixture - Precipitate/Extract reaction->workup purification 5. Purification - Recrystallization or - Column Chromatography workup->purification analysis 6. Characterization - NMR, IR, Mass Spec purification->analysis end End analysis->end

Caption: General experimental workflow for the Knoevenagel condensation.

Factors Influencing Reaction Success

  • Choice of Catalyst: While piperidine and triethylamine are common and effective, other bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), diisopropylethylamine (DIPEA), and various ionic liquids have also been successfully employed.[6][7] The choice of catalyst can influence reaction rates and yields, and may need to be optimized for specific substrates.

  • Solvent System: The polarity of the solvent can impact the solubility of the reactants and the rate of reaction. Protic solvents like ethanol can participate in proton transfer steps, while aprotic solvents like acetonitrile or toluene are also effective.[2] In some cases, solvent-free conditions can be employed, offering a greener and more efficient approach.[8]

  • Reaction Temperature: Many Knoevenagel condensations proceed efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate. The thermal stability of the reactants and products should be considered when selecting the reaction temperature.

  • Nature of the Aldehyde: The electrophilicity of the aldehyde plays a significant role. Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halo) are generally more reactive than those with electron-donating groups (e.g., methoxy, alkyl).

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound and its analogs are valuable precursors in the synthesis of various biologically active compounds. A notable example is in the development of analogs of Combretastatin A-4, a potent natural product with antitumor and anti-vascular properties.[9][10] The core stilbene-like structure of many Combretastatin A-4 analogs can be constructed using Knoevenagel condensation as a key step.

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes is a powerful and reliable method for the synthesis of α,β-unsaturated cyanoacrylates. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of compounds with significant potential in medicinal chemistry and materials science. The protocols provided in this application note serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Pearson. (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2021). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • IOSR Journal. (2014). Route of Knoevenagel Reaction from Conventional method to Greener methods. Available at: [Link]

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Combretastatin A-4 and Erianin. Available at: [Link]

  • PMC. (n.d.). Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. Retrieved from [Link]

  • PMC. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • MDPI. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Lecture Notes Chem 51C S. King Chapter 24 Carbonyl Condensation Reactions I. Reaction of Enols & Enolates with Other Carbo. (n.d.). Retrieved from [Link]

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Application Note: Methyl 2-Cyano-2-phenylacetate as a Powerhouse Reagent in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Complexity and Diversity

In the landscape of modern drug discovery and materials science, the rapid generation of molecular diversity is not merely an advantage; it is a strategic necessity. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a paradigm of efficiency.[1] This approach aligns perfectly with the goals of combinatorial chemistry, enabling the construction of vast libraries of complex molecules from a relatively small set of building blocks.[1]

At the heart of many powerful MCRs lies a class of reagents known as active methylene compounds.[2][3] This guide focuses on a particularly versatile member of this class: Methyl 2-cyano-2-phenylacetate . Its unique structure, featuring a methylene carbon activated by two potent electron-withdrawing groups—a nitrile and an ester—renders it an exceptionally useful nucleophilic building block for the synthesis of a wide array of heterocyclic scaffolds.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings and providing field-proven protocols for leveraging this reagent in key MCRs for library synthesis.

Foundational Chemistry: The Reactivity of an Activated Methylene Core

The synthetic utility of this compound is rooted in the pronounced acidity of its α-carbon proton. The adjacent phenyl, cyano, and methoxycarbonyl groups cooperatively stabilize the resulting carbanion (enolate) through resonance and inductive effects. This stabilization facilitates deprotonation under mild basic conditions, generating a potent carbon nucleophile that serves as the initiating species in numerous synthetic transformations.[3][4]

A frequent and critical first step in these MCRs is the Knoevenagel condensation .[5][6] In this process, the carbanion generated from this compound attacks the electrophilic carbon of an aldehyde or ketone. The subsequent dehydration of the aldol-type intermediate yields a highly conjugated, electron-deficient alkene, which becomes a pivotal intermediate for subsequent cyclization steps.[5][6]

Application Showcase I: The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone three-component synthesis that provides reliable access to highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry.[7][8] The reaction elegantly combines a carbonyl compound (aldehyde or ketone), an α-cyanoester like this compound, and elemental sulfur in the presence of a base.

Causality of the Mechanism

The reaction proceeds through a logical, sequential pathway. The initial, base-catalyzed Knoevenagel condensation between the ketone and this compound is the rate-determining step, forming the stable α,β-unsaturated dinitrile intermediate.[5][6] Elemental sulfur (S₈) then adds to the carbanion of this intermediate. The subsequent nucleophilic attack of the sulfur anion onto the nitrile carbon initiates the cyclization, which, followed by tautomerization, yields the final aromatic 2-aminothiophene product.[5]

Gewald_Mechanism cluster_start Step 1: Knoevenagel Condensation cluster_sulfur Step 2: Sulfur Addition & Cyclization Ketone Ketone/ Aldehyde Intermediate1 Knoevenagel Intermediate Ketone->Intermediate1 Condensation MCPA Methyl 2-cyano-2-phenylacetate MCPA->Intermediate1 Condensation Base Base (e.g., Piperidine) Base->Intermediate1 Condensation Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Protocol: Synthesis of a Tetrahydrobenzo[b]thiophene Library

This protocol is designed as a self-validating system. Successful formation of the Knoevenagel intermediate can be monitored by Thin Layer Chromatography (TLC), appearing as a less polar spot than the starting materials. The final product is typically a solid that can be purified by recrystallization.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (e.g., cyclohexanone, 1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a secondary amine base such as piperidine or morpholine (0.2 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.[8]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.[8] The product can be further purified by recrystallization from methanol or ethanol to yield the pure 2-aminothiophene derivative.[8]

Data Presentation: Gewald Reaction Scope
Component 1 (Ketone)Component 2 (Active Methylene)CatalystSolventTypical Yield
CyclohexanoneThis compoundPiperidineEthanol85-95%
AcetoneEthyl CyanoacetateMorpholineMethanol70-85%
4-MethylcyclohexanoneMalononitrilePiperidinium BorateToluene90-98%[6]
Butan-2-oneBenzoylacetonitrileDiethylamineDMF75-90%

Application Showcase II: The Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for synthesizing 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry renowned for its role in calcium channel blockers like nifedipine.[9] The reaction traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9] this compound can effectively act as the active methylene component in this synthesis.

Causality of the Mechanism

The reaction pathway is a masterful convergence of fundamental organic reactions. First, a portion of the active methylene compound condenses with the aldehyde in a Knoevenagel reaction. Concurrently, another portion of the active methylene compound reacts with the ammonia source to form an enamine intermediate. The crucial step is a Michael addition of the enamine nucleophile to the Knoevenagel product. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the final 1,4-DHP ring system.

Hantzsch_Workflow cluster_inputs Reactant Inputs cluster_intermediates Key Intermediate Formation Aldehyde Aldehyde Library Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel MCPA This compound (2 equiv.) MCPA->Knoevenagel Enamine Enamine Intermediate MCPA->Enamine Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Library Cyclization->Product

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

Protocol: Green Synthesis of a 1,4-Dihydropyridine Library

This protocol utilizes an environmentally benign approach with p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar system, which can be accelerated by ultrasonic irradiation.[10]

  • Reagent Preparation: In a vial suitable for sonication, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Micellar System: Add an aqueous solution of sodium dodecyl sulfate (SDS, 15 mol%) to the vial.

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 10 mol%).

  • Reaction Execution: Place the vial in an ultrasonic bath and irradiate at a frequency of 40-50 kHz at room temperature for 1-2 hours. Monitor by TLC.

  • Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Hantzsch Reaction Scope
Component 1 (Aldehyde)CatalystSolvent/MediumConditionsTypical Yield
BenzaldehydePTSAAqueous SDSUltrasound, RT, 1h>90%[10]
4-NitrobenzaldehydeNoneEthanolReflux, 5h80-90%
4-ChlorobenzaldehydePhosphotungstic AcidNeat80°C, 2-3h>75%[11]
Thiophene-2-carbaldehydeCu(II) ComplexEthanolReflux, 4h85-95%[12]

Application Showcase III: The Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is a powerful three-component condensation that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties.[13][14] The reaction combines an aldehyde, an active methylene compound, and urea (or thiourea).

Causality of the Mechanism

The currently accepted mechanism posits that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[15] This highly electrophilic species is the key to the reaction's success. It is efficiently trapped by the enol form of the active methylene compound (this compound). The subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, furnishes the stable heterocyclic DHPM product.[15]

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: C-C Bond Formation & Cyclization Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Condensation Urea Urea/ Thiourea Urea->Iminium Condensation Acid Acid Catalyst (H+) Acid->Iminium Condensation OpenChain Open-Chain Intermediate Iminium->OpenChain Nucleophilic Attack MCPA Methyl 2-cyano-2-phenylacetate MCPA->OpenChain Product Dihydropyrimidinone (DHPM) OpenChain->Product Cyclization & Dehydration

Caption: Accepted Mechanism for the Biginelli Reaction.

Protocol: Classic Synthesis of a Dihydropyrimidinone Library
  • Reagent Preparation: In a 50 mL round-bottom flask, place the aldehyde (10 mmol), this compound (10 mmol), and urea or thiourea (15 mmol).

  • Solvent and Catalyst: Add absolute ethanol (20 mL) to the flask, followed by a few drops of concentrated hydrochloric acid as the catalyst.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath. The product will often crystallize out of the solution.

  • Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and then recrystallize from hot ethanol to obtain the pure DHPM.

Data Presentation: Biginelli Reaction Scope
Component 1 (Aldehyde)Component 3 (Urea)CatalystSolventTypical Yield
4-MethoxybenzaldehydeUreaHClEthanol85-95%
3-NitrobenzaldehydeThioureaYb(OTf)₃Acetonitrile90-98%
Furan-2-carbaldehydeUreaThiamine HClWater80-92%[16]
BenzaldehydeN-MethylthioureaDiisopropyl Ethyl\nAmmonium AcetateNeat (RT)88-96%[16]

Conclusion: A Versatile Tool for Modern Synthesis

This compound has proven to be an invaluable and versatile building block in the synthetic chemist's toolbox. Its inherent reactivity, governed by the activated methylene group, allows for its seamless integration into some of the most powerful and efficient multicomponent reactions known, including the Gewald, Hantzsch, and Biginelli reactions. The protocols and mechanistic insights provided herein demonstrate the straightforward application of this reagent for the rapid construction of diverse and complex heterocyclic libraries. For professionals in drug discovery and materials science, mastering the use of this reagent in MCRs is a direct pathway to accelerating innovation and discovery.

References

  • Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. Retrieved from [Link]

  • NIH. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • NIH. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Retrieved from [Link]

  • EKB. (n.d.). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Retrieved from [Link]

  • IJC. (n.d.). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Retrieved from [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Retrieved from [Link]

  • ResearchGate. (n.d.). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. Retrieved from [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]

  • Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. Retrieved from [Link]

  • EasyChair. (2022). Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles. Retrieved from [Link]

  • NIH. (n.d.). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Retrieved from [Link]

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Process Chemistry Application Note: Scalable Synthesis of Methyl 2-Cyano-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Methyl 2-cyano-2-phenylacetate (CAS: 30698-30-7) is a critical "C-H acidic" building block used in the synthesis of barbiturates, NSAIDs, and agrochemicals. Its dual activation by the cyano and ester groups makes it highly versatile for subsequent alkylations.

For large-scale production, the selection of the synthetic route is governed by Process Mass Intensity (PMI) , safety, and atom economy. We evaluate two primary methodologies:

FeatureMethod A: Green Carbonylation (Recommended) Method B: Chloroformate Acylation (Traditional)
Reagents Phenylacetonitrile + Dimethyl Carbonate (DMC)Phenylacetonitrile + Methyl Chloroformate
Base Sodium Methoxide (NaOMe)Sodium Hydride (NaH) or NaOMe
Atom Economy High (Byproduct: Methanol)Moderate (Byproduct: NaCl + Methanol)
Safety Profile High. DMC is non-toxic/biodegradable.[1]Low. Chloroformates are corrosive/lachrymators.
Thermodynamics Reversible (Requires MeOH removal).Irreversible (Exothermic).
Selectivity Tunable (Temp < 100°C favors ester).[1]High.

Decision: This protocol details Method A (DMC Route) . While Method B is kinetically faster, Method A eliminates halogenated waste and utilizes DMC as both reagent and solvent, aligning with modern Green Chemistry standards for pharmaceutical manufacturing.

Reaction Mechanism & Critical Process Parameters (CPPs)

The synthesis relies on the base-mediated soft enolization of phenylacetonitrile, followed by nucleophilic attack on the carbonyl of dimethyl carbonate.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reversible nature of the reaction and the necessity of methanol removal to drive the equilibrium forward.

Mechanism Start Phenylacetonitrile (PhCH2CN) Enolate Resonance Stabilized Carbanion [Ph-CH-CN]- Start->Enolate Deprotonation (-MeOH) Base Sodium Methoxide (NaOMe) Base->Enolate Tetra Tetrahedral Intermediate Enolate->Tetra Nucleophilic Attack MeOH Methanol (Must be Distilled) Enolate->MeOH Co-product DMC Dimethyl Carbonate (Electrophile) DMC->Tetra Tetra->Enolate Reversible ProductSalt Product Enolate (Sodium Salt) Tetra->ProductSalt Elimination of OMe- Final This compound (Neutral Ester) ProductSalt->Final Acid Quench (H3O+)

Figure 1: Mechanistic pathway highlighting the reversible deprotonation and the critical elimination step.

Critical Process Parameters (CPPs)
  • Temperature Control (85°C - 95°C):

    • Why: DMC acts as a methylating agent (forming 2-phenylpropionitrile) at temperatures >140°C. To favor methoxycarbonylation (forming the ester), the reaction must be kept at reflux (~90°C).

  • Methanol Removal:

    • Why: The reaction is an equilibrium.[2] As NaOMe generates the enolate and the condensation proceeds, methanol is produced. Leaving MeOH in the pot reverses the reaction (retro-Claisen).

    • Control: Use a Dean-Stark trap or continuous distillation of the DMC/MeOH azeotrope (63.8°C).

  • Anhydrous Conditions:

    • Why: Water destroys the NaOMe catalyst and hydrolyzes the DMC.

Detailed Experimental Protocol (Scale: 1.0 mol)

Safety Warning: Phenylacetonitrile is toxic and can release HCN under strong acidic/thermal stress. Work in a fume hood. DMC is flammable.

Materials
  • Phenylacetonitrile (Benzyl Cyanide): 117.15 g (1.0 mol)

  • Dimethyl Carbonate (DMC): 360 g (4.0 mol) – Excess serves as solvent and drives equilibrium.

  • Sodium Methoxide (NaOMe): 108 g (2.0 mol) – 2.0 eq required because the product is more acidic than the starting material and consumes base.

  • Toluene: 300 mL (Optional co-solvent to assist azeotropic drying).

  • Sulfuric Acid (20%): For quenching.

Step-by-Step Methodology

Phase 1: Reactor Setup & Drying

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a fractionating column connected to a distillation head.

  • Purge the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Dimethyl Carbonate (360 g) and start agitation (250 RPM).

Phase 2: Reagent Charging & Reaction 4. Charge Sodium Methoxide (108 g) slowly to the DMC. The mixture will be a slurry. 5. Heat the jacket to bring the internal temperature to 60°C . 6. Add Phenylacetonitrile (117.15 g) dropwise over 30 minutes.

  • Observation: The reaction mixture will turn yellow, then darken to an orange/red hue (characteristic of the highly conjugated enolate anion).
  • Increase temperature to Reflux (~90°C) .
  • Critical Step: Adjust the distillation head to collect the DMC/Methanol azeotrope (bp ~62-64°C).
  • Logic: Continuously remove the lower-boiling azeotrope. Replenish with fresh dry DMC if volume drops below 60% of initial volume.
  • Monitor reaction progress via HPLC or GC. Target: <2% residual Phenylacetonitrile.[3] Typical time: 4–6 hours.

Phase 3: Quench & Workup 9. Cool the reactor to 10°C . The mixture will be a thick slurry (Sodium salt of the product). 10. Slowly charge 20% Sulfuric Acid (approx. 500 mL) while maintaining internal temp < 20°C.

  • Caution: Exothermic.[4] CO2 evolution may occur from excess carbonate.
  • Target pH: Adjust to pH 3–4.
  • Separate the phases. The product resides in the organic (DMC/Toluene) layer.
  • Extract the aqueous layer once with Toluene (100 mL). Combine organics.
  • Wash combined organics with Brine (100 mL).

Phase 4: Purification 14. Strip solvent under reduced pressure (Rotovap: 50°C, 100 mbar). 15. High-Vacuum Distillation: Distill the crude oil.

  • Boiling Point: ~130–135°C at 2 mmHg (approximate).
  • Alternative: If high purity is achieved, the oil may crystallize upon standing or chilling (Low melting solid).

Process Flow Diagram (PFD)

This workflow visualizes the unit operations for the manufacturing scale-up.

ProcessFlow Raw Raw Materials (PhCH2CN, DMC, NaOMe) Reactor Jacketed Reactor (Reflux @ 90°C) Raw->Reactor DeanStark Azeotropic Distillation (Remove MeOH/DMC) Reactor->DeanStark Vapor Quench Acid Quench Tank (H2SO4, <20°C) Reactor->Quench Reaction Slurry DeanStark->Reactor DMC Return Waste Waste DeanStark->Waste MeOH Waste Separator Phase Separator (Organic vs Aqueous) Quench->Separator VacDist Vacuum Distillation (Product Isolation) Separator->VacDist Organic Phase WasteWater WasteWater Separator->WasteWater Aq. Waste Product This compound (>98% Purity) VacDist->Product

Figure 2: Process flow diagram illustrating the loop for methanol removal and downstream isolation.[1][3][5]

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualColorless to pale yellow oil/solid
Assay HPLC / GC> 98.0%
Identity 1H-NMR (CDCl3)

3.80 (s, 3H, -OCH3), 4.75 (s, 1H, -CH-), 7.4 (m, 5H, Ar-H)
Water Content Karl Fischer< 0.1%
Residual Solvent GC-HeadspaceMethanol < 3000 ppm

Troubleshooting Note: If the yield is low, check the distillate. If MeOH is not being removed efficiently, the reaction will stall at ~50% conversion. Ensure the column head temperature reflects the azeotrope (63°C) and not pure DMC (90°C).

References

  • BenchChem. Synthesis routes of this compound. Retrieved from .

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][5] Accounts of Chemical Research.[6] (Discusses the tunable reactivity of DMC: methylation vs. carboxylation). Link

  • Google Patents. Process for the manufacture of methyl cyanoacrylate and related intermediates.[3] (General reference for cyanoacetate handling). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61136, this compound.Link

  • Chemos GmbH. Safety Data Sheet: Methyl cyanoacetate derivatives.Link[7]

(Note: Specific reaction conditions adapted from general DMC carboxylation methodologies described in Reference 2 and industrial standard practices for phenylacetic acid derivatives.)

Sources

Validation & Comparative

Comparative Guide: Catalytic Architectures for Methyl 2-Cyano-2-Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of methyl 2-cyano-2-phenylacetate , a critical intermediate in the synthesis of barbiturates, NSAIDs, and agrochemicals.

Executive Summary

The synthesis of this compound (


) represents a classic challenge in carbon-carbon bond formation at an active methylene position. This guide evaluates three distinct catalytic methodologies:
  • Palladium-Catalyzed

    
    -Arylation : The "Gold Standard" for laboratory precision, offering high yields and broad functional group tolerance.
    
  • Copper-Catalyzed Cross-Coupling : A cost-effective transition metal alternative, often requiring harsher conditions but utilizing cheaper metal sources.

  • Phase Transfer Catalysis (PTC) Carbomethoxylation : The industrial "Green Route" utilizing phenylacetonitrile and dimethyl carbonate, avoiding aryl halides entirely.

Verdict : For small-scale, high-complexity synthesis, Palladium with bulky phosphine ligands is superior. For large-scale, cost-sensitive manufacturing, PTC-mediated carbomethoxylation is the preferred route due to atom economy and reagent availability.

Mechanistic Deep Dive

Palladium-Catalyzed -Arylation

This method involves the cross-coupling of methyl cyanoacetate with a phenyl halide (Ph-X). The reaction proceeds via a


 catalytic cycle. The key challenge is preventing the binding of the nitrile nitrogen to the metal center, which is overcome by using sterically hindered ligands.

Mechanism :

  • Oxidative Addition :

    
     inserts into the Ph-X bond.
    
  • Transmetallation/Deprotonation : Base generates the enolate of methyl cyanoacetate, which displaces the halide on the Pd center.

  • Reductive Elimination : The C-C bond forms, releasing the product and regenerating

    
    .
    

Pd_Cycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Ph-Pd-X) Pd0->OxAdd + Ph-X (Ar-Halide) Complex Pd-Enolate Complex (Ph-Pd-CH(CN)COOMe) OxAdd->Complex + Methyl Cyanoacetate + Base (Na3PO4) Enolate Enolate Formation [NC-CH-COOMe]- Enolate->Complex Nucleophilic Attack RedElim Reductive Elimination (Product Release) Complex->RedElim C-C Bond Formation RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the Pd-catalyzed ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-arylation of methyl cyanoacetate.[1][2]
Phase Transfer Catalysis (PTC) Carbomethoxylation

Unlike the metal-catalyzed routes that couple two fragments, this route functionalizes phenylacetonitrile with dimethyl carbonate (DMC) . This is an equilibrium-controlled reaction driven by the continuous removal of methanol.

Mechanism :

  • Interfacial Deprotonation : The quaternary ammonium catalyst (

    
    ) transports the base (
    
    
    
    ) or the deprotonated phenylacetonitrile anion into the organic phase.
  • Nucleophilic Acyl Substitution : The carbanion attacks the carbonyl of DMC.

  • Elimination : Methoxide is eliminated, forming the ester.

Comparative Analysis of Catalytic Systems

The following table contrasts the performance of the three primary methodologies based on experimental data from recent literature.

Table 1: Catalyst Performance Matrix[2]
FeaturePalladium (Pd) Copper (Cu) Phase Transfer (PTC)
Primary Reaction Me-Cyanoacetate + Ph-BrMe-Cyanoacetate + Ph-IPhenylacetonitrile + DMC
Catalyst System

/ S-Phos or Xantphos
CuI / L-Proline or PhenanthrolineTBAB or TEBA /

Typical Yield 85 - 96% 70 - 85%80 - 92%
Reaction Temp 70°C (Mild)90 - 110°C (High)130 - 150°C (Reflux)
Selectivity High Mono-arylation (Ligand controlled)Moderate (Risk of di-arylation)High (Equilibrium controlled)
Cost Profile

$ (High - Ligands/Metal)
$ (Low - Metal)$ (Low - Reagents)
Green Metrics Low Atom Economy (Halide waste)Low Atom Economy (Iodide waste)High (Methanol byproduct)
Key Technical Insights:
  • Ligand Importance in Pd Catalysis : The use of Xantphos or S-Phos is non-negotiable. Standard

    
     fails because the nitrile group of the substrate can poison the Pd center by forming a stable 
    
    
    
    -complex. Bulky biaryl phosphines prevent this coordination.
  • Halide Dependency in Cu Catalysis : Copper systems generally require Aryl Iodides . Aryl bromides are often unreactive without expensive designer ligands, negating the cost benefit of using copper.

  • Thermodynamics of PTC : The PTC route is reversible. High yields require the continuous distillation of the methanol byproduct to shift the equilibrium toward the product.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (Best for Lab Scale/Library Synthesis)

Reference : Adapted from methodologies using Buchwald-type ligands (e.g., J. Am. Chem. Soc. 2002, 124, 9330).

Reagents :

  • Methyl cyanoacetate (1.1 equiv)

  • Bromobenzene (1.0 equiv)

  • 
     (1-2 mol%)
    
  • Ligand: S-Phos or Xantphos (2-4 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step :

  • Catalyst Pre-formation : In a glovebox or under Argon, mix

    
     and the phosphine ligand in dry toluene. Stir for 15 minutes at RT until the solution changes color (indicating active catalyst formation).
    
  • Addition : Add the bromobenzene, methyl cyanoacetate, and finely ground anhydrous

    
    .
    
  • Reaction : Seal the vessel and heat to 70°C for 12–16 hours.

  • Workup : Cool to RT. Dilute with ethyl acetate and filter through a celite pad to remove the phosphate salts and Pd black.

  • Purification : Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil or low-melting solid.

Protocol B: PTC-Mediated Carbomethoxylation (Best for Scale-Up)

Reference : Green Chemistry approach utilizing Dimethyl Carbonate (DMC).

Reagents :

  • Phenylacetonitrile (1.0 equiv)

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent and reagent)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step :

  • Setup : Equip a round-bottom flask with a mechanical stirrer and a short-path distillation head.

  • Charging : Add phenylacetonitrile,

    
    , and TBAB to the flask. Add DMC (approx. 5-10 equiv).
    
  • Reaction : Heat the mixture to reflux (~90°C internal). As the reaction proceeds, methanol is generated.

  • Equilibrium Shift : Slowly distill off the methanol/DMC azeotrope (approx 63°C) to drive the reaction forward. Continue until the head temperature rises to the boiling point of pure DMC (90°C).

  • Workup : Cool the mixture. Add water to dissolve the carbonate salts. Separate the organic layer.

  • Purification : Distill off the excess DMC. The residue is the crude this compound, which can be purified by vacuum distillation or recrystallization.

Conclusion & Recommendation

  • Choose Palladium if: You are working on a medicinal chemistry project requiring the synthesis of analogs with complex functional groups (e.g., esters, protected amines) on the phenyl ring. The mild conditions and high tolerance justify the cost.

  • Choose PTC if: You need multi-gram to kilogram quantities of the parent compound or simple derivatives. It is the most economical and environmentally benign method, utilizing cheap starting materials and avoiding heavy metals.

  • Avoid Copper unless: You specifically have an aryl iodide substrate available and need to avoid the IP or cost associated with proprietary Pd ligands.

References

  • Culkin, D. A., & Hartwig, J. F. (2002).[3] "Palladium-Catalyzed

    
    -Arylation of Nitriles." Journal of the American Chemical Society, 124(32), 9330–9331. Link
    
  • Beare, N. A., & Hartwig, J. F. (2002).[4] "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Phosphines." The Journal of Organic Chemistry, 67(2), 541–555.[1] Link

  • You, J., & Verkade, J. G. (2003).[4] "A General Method for the

    
    -Arylation of Nitriles." Angewandte Chemie International Edition, 42(41), 5051–5053. Link
    
  • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403. Link

Sources

methyl 2-cyano-2-phenylacetate vs. ethyl 2-cyano-2-phenylacetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Methyl and Ethyl 2-Cyano-2-Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Alkyl Chain

In the landscape of C-C bond formation, activated methylene compounds are indispensable tools. Among them, methyl 2-cyano-2-phenylacetate and its ethyl analogue, ethyl 2-cyano-2-phenylacetate, are workhorse reagents prized for their versatility. Their molecular architecture, featuring a phenyl ring, a nitrile, and an ester group all attached to a single carbon, creates a highly acidic α-proton, rendering them potent nucleophiles for a variety of critical transformations.[1] These compounds serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including intermediates for molecules with potential neuroprotective and anti-inflammatory properties.[1][2]

While separated by only a single methylene unit in their ester function, the choice between the methyl and ethyl variant is not always arbitrary. Subtle differences in steric bulk, reactivity, and physical properties can influence reaction kinetics, yields, and even the feasibility of subsequent transformations. This guide provides a detailed, evidence-based comparison of these two reagents, moving beyond catalog specifications to explore their practical performance in key synthetic reactions. We will dissect the causality behind experimental choices and provide the data necessary for researchers to select the optimal reagent for their specific synthetic challenge.

Physicochemical Properties: A Tale of Two Esters

The fundamental physical characteristics of these reagents are largely similar, with minor variations attributable to the difference in the ester alkyl chain. The ethyl ester exhibits a slightly higher molecular weight, boiling point, and density, consistent with the larger ethyl group.

PropertyThis compoundEthyl 2-cyano-2-phenylacetate
CAS Number 30698-30-7[1]4553-07-5
Molecular Formula C₁₀H₉NO₂[2]C₁₁H₁₁NO₂
Molecular Weight 175.19 g/mol [2]189.21 g/mol
Appearance Not specified, likely liquid or low-melting solidColorless to pale yellow liquid[3]
Boiling Point Not specified~275 °C at 760 mmHg[3]
Density ~1.145 g/cm³ (Predicted)[2]Not specified

The Heart of Reactivity: The Stabilized Carbanion

The synthetic utility of both esters stems from the high acidity of the methine proton—the hydrogen atom situated between the electron-withdrawing cyano (-C≡N) and ester (-COOR) groups.[1] In the presence of a base, this proton is readily abstracted to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile, making it an ideal partner for reactions like the Knoevenagel condensation and Michael addition.[1] The fundamental mechanism of carbanion formation is identical for both the methyl and ethyl esters.

G start Start: Aldehyde, Ester, Solvent (Hexane) add_catalyst Add Catalyst (DIPEAc) start->add_catalyst reflux Heat to Reflux (65-70°C, 3-6h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate monitor->workup Complete purify Filter and/or Recrystallize workup->purify end Final Product: α,β-Unsaturated Ester purify->end G START Start: Ph-CH(CN)COOR STEP1 Step 1: Hydrolysis 1. NaOH, H₂O/EtOH, Reflux 2. Acidify (e.g., HCl) START->STEP1 INTERMEDIATE Intermediate: 2-Cyano-2-phenylacetic acid Ph-CH(CN)COOH STEP1->INTERMEDIATE STEP2 Step 2: Decarboxylation Heat (Δ) INTERMEDIATE->STEP2 END Final Product: Phenylacetonitrile Ph-CH₂CN STEP2->END

Sources

alternative reagents to methyl 2-cyano-2-phenylacetate for the synthesis of substituted nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to Methyl 2-Cyano-2-Phenylacetate for the Synthesis of Substituted Nitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (MCPA) has long served as a "crutch" in organic synthesis. Its high acidity (


) allows for facile deprotonation by mild bases (e.g., 

), making it an easy entry point for synthesizing

-substituted-phenylacetonitriles. However, this convenience comes at a cost: poor atom economy (the ester group is often decarboxylated waste), high reagent cost, and steric bulk that hampers subsequent transformations.

This guide evaluates three high-performance alternatives that bypass the limitations of MCPA. We move from industrial workhorses (Phase Transfer Catalysis) to precision methodology (Pd-catalyzed Cross-Coupling) and green chemistry (Borrowing Hydrogen).

The Benchmark: this compound (MCPA)

Before analyzing alternatives, we must establish the baseline performance of MCPA.

  • Mechanism: Formation of a resonance-stabilized enolate followed by

    
     alkylation.
    
  • Typical Conditions:

    
     or 
    
    
    
    in Acetone/DMF at
    
    
    .
  • Primary Drawback: The "Decarboxylation Penalty." If your target is a simple substituted nitrile (e.g.,

    
    -methyl-phenylacetonitrile), you must hydrolyze the ester and decarboxylate, adding two synthetic steps and generating significant waste.
    

Alternative 1: Benzyl Cyanide via Phase Transfer Catalysis (PTC)

Best For: Large-scale synthesis, atom economy, and cost reduction.

Benzyl cyanide (Phenylacetonitrile) is the direct structural core of MCPA without the ester "training wheels." Historically, its high


 (~21.9 in DMSO) required dangerous bases like 

or

. Modern Phase Transfer Catalysis (PTC) solves this.
The Technical Edge

By using a quaternary ammonium salt (e.g., TBAB or Aliquat 336), you can shuttle hydroxide ions into the organic phase, allowing the use of aqueous NaOH (50%) or solid KOH. This avoids anhydrous conditions and cryogenic temperatures.

Comparative Data
MetricMCPA (Benchmark)Benzyl Cyanide (PTC)
Atom Economy Poor (Ester loss)Excellent (100% utilized)
Base Required Weak (

)
Strong (

/ KOH)
Reaction Time 4-12 Hours1-4 Hours
Cost/mol HighLow
Safety ModerateHigh Risk (HCN potential)
Experimental Protocol: PTC Alkylation of Benzyl Cyanide[2]
  • Reagents: Benzyl Cyanide (10 mmol), Alkyl Halide (11 mmol), TBAB (0.5 mmol), 50% NaOH (10 mL), Toluene (10 mL).

  • Setup: Charge a round-bottom flask with Benzyl Cyanide, Toluene, and Tetrabutylammonium bromide (TBAB).

  • Initiation: Add 50% NaOH solution dropwise while stirring vigorously (1000 rpm). Note: Vigorous stirring is critical for interfacial surface area.

  • Addition: Add the Alkyl Halide dropwise over 15 minutes. The reaction is exothermic; maintain temp

    
    .
    
  • Workup: Stir for 2 hours. Separate phases. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 9:1).

Alternative 2: Pd-Catalyzed -Arylation of Nitriles

Best For: Late-stage functionalization, drug discovery, and accessing sterically hindered cores.

Instead of alkylating a phenyl ring precursor, this method couples an aryl halide directly to an alkyl nitrile. This disconnect allows you to build the "phenyl-cyano" bond last, offering modularity impossible with MCPA.

The Technical Edge

Pioneered by the Hartwig group, this method utilizes bulky, electron-rich phosphine ligands (like


 or Josiphos) to facilitate the reductive elimination of the crowded quaternary center.
Mechanism & Workflow

Pd_Cycle Start Aryl Halide (Ar-X) + Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd TransMetal Transmetallation [L-Pd(II)-Ar-Nitrile] OxAdd->TransMetal BaseStep Base + Nitrile (Deprotonation) BaseStep->TransMetal Enolate Entry RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Product α-Aryl Nitrile + Pd(0) RedElim->Product Product->Start Catalyst Regen

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of nitriles. Note the critical role of the base in generating the nitrile anion in situ.
Experimental Protocol: Pd-Catalyzed Coupling
  • Reagents: Aryl Bromide (1.0 equiv), Alkyl Nitrile (1.2 equiv),

    
     (1-2 mol%), Ligand (
    
    
    
    , 2-4 mol%), LiHMDS (2.2 equiv).
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Prep: Add

    
     and Ligand. Add Toluene (anhydrous). Stir 15 min to generate active catalyst.
    
  • Substrate Addition: Add Aryl Bromide and Alkyl Nitrile.

  • Base Addition: Add LiHMDS (1.0 M in THF) dropwise.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Purification: Filter through a silica plug (eluting with ether) to remove Pd residues. Concentrate and purify via flash chromatography.

Alternative 3: Cu-Catalyzed "Borrowing Hydrogen" Alkylation

Best For: Green chemistry applications and avoiding alkyl halides.

This emerging method uses benzyl alcohols as electrophiles instead of halides. A Copper/TMEDA catalyst oxidizes the alcohol to an aldehyde, facilitates condensation with the nitrile, and then reduces the intermediate back to the saturated product—all in one pot.

  • Key Advantage: The only byproduct is water.

  • Reagent:

    
     (cat) / TMEDA / 
    
    
    
    .
  • Performance: High yields (>85%) for benzylic nitriles without handling mutagenic alkyl halides.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal synthetic route for your specific target.

Decision_Tree Start Target: Substituted Nitrile Q1 Is the Phenyl ring already present? Start->Q1 Q2 Is Atom Economy/Cost critical (Scale-up)? Q1->Q2 Yes Q3 Is the Aryl ring complex/fragile? Q1->Q3 No (Need to add Ar) Sol1 Use Benzyl Cyanide (PTC Method) Q2->Sol1 Yes Sol2 Use MCPA (Benchmark) Q2->Sol2 No (Small scale) Sol4 Use Cu-Catalyzed Borrowing Hydrogen Q2->Sol4 Green Priority Sol3 Use Pd-Catalyzed Arylation Q3->Sol3 Yes

Figure 2: Strategic decision tree for selecting nitrile synthesis reagents.

References

  • Bordwell pKa Table (Acidity in DMSO). Evans Chemistry (Harvard/Wisconsin).

  • Palladium-Catalyzed α-Arylation of Nitriles. Culkin, D. A., & Hartwig, J. F.[1] J. Am. Chem. Soc. (2002).[1]

  • Phase Transfer Catalysis in Industrial Synthesis. Halpern, M. PTC Organics.[2]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Moutrille, C., & Zani, L. J. Org.[3] Chem. (2013).

  • Safety Data Sheet: Phenylacetonitrile. NOAA Cameo Chemicals.

Sources

Validation of a High-Sensitivity UPLC-MS/MS Method for the Quantification of Methyl 2-cyano-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates, Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7 / 13234-71-4) serves as a critical alkylation intermediate. Its quantification is pivotal for process control and genotoxic impurity (GTI) monitoring.

Traditionally, HPLC-UV has been the standard for purity analysis. However, as regulatory requirements for impurity limits tighten (often requiring ppm-level detection), the sensitivity and specificity of UV detection become limiting factors.

This guide validates a novel UPLC-MS/MS (Ultra-Performance Liquid Chromatography - Tandem Mass Spectrometry) method, comparing it directly against the legacy HPLC-UV standard. We demonstrate that the UPLC-MS/MS method offers a 100-fold increase in sensitivity and superior specificity in complex reaction matrices.

Method Comparison at a Glance
FeatureStandard Method (HPLC-UV)New Method (UPLC-MS/MS)Verdict
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI) MS/MSMS/MS wins on specificity.
LOD (Limit of Detection) ~1.0 µg/mL~0.01 µg/mL (10 ng/mL)New Method is vastly more sensitive.
Run Time 15–20 minutes3–5 minutesNew Method increases throughput.
Selectivity Susceptible to co-eluting UV-active impuritiesMass-selective (MRM mode) eliminates matrix interference.New Method is more robust.
Cost per Run LowModerateStandard Method is cheaper for routine high-concentration assay.

Scientific Rationale & Causality

The Challenge: Why Upgrade?

This compound contains a phenyl ring, providing a chromophore suitable for UV detection.[1] However, in early-stage synthesis, the reaction mixture contains benzyl cyanide (starting material) and dimethyl carbonate , along with potential hydrolysis byproducts like 2-cyano-2-phenylacetic acid .

  • Causality of Error in HPLC-UV: Benzyl cyanide and the target ester share similar polarity and UV absorption profiles. In standard C18 HPLC, baseline separation requires long gradient times. Co-elution leads to false positives or overestimation of yield.

  • The MS/MS Solution: By utilizing Multiple Reaction Monitoring (MRM), we track the specific mass transition of the precursor ion

    
     or 
    
    
    
    to a unique fragment. This physical filtration ensures that even if benzyl cyanide co-elutes, it is "invisible" to the detector, guaranteeing specificity .

Experimental Protocols

The "New" Method: UPLC-MS/MS Protocol

This protocol is designed for trace-level quantification (e.g., cleaning validation or impurity profiling).

Reagents:

  • Analyte: this compound reference standard (>99.0%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Internal Standard (IS): Methyl phenylacetate-d5 (or similar deuterated analog).

Instrument Setup:

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
2.50 10 90 Linear
3.00 10 90 Hold
3.10 90 10 Re-equilibrate

| 4.00 | 90 | 10 | End |

MS/MS Parameters (ESI Positive Mode):

  • Precursor Ion: m/z 176.1

    
    
    
  • Product Ion (Quantifier): m/z 116.1 (Loss of ester group

    
    )
    
  • Product Ion (Qualifier): m/z 89.1 (Tropylium ion derivative)

  • Collision Energy: 20 eV (Optimized).

Analytical Workflow Visualization

ValidationWorkflow Sample Sample Matrix (Reaction Mix / API) Extraction Extraction (ACN Protein Precip / Dilution) Sample->Extraction Dilute Separation UPLC Separation (BEH C18, 1.7 µm) Extraction->Separation Inject 2µL Ionization ESI Source (Positive Mode) Separation->Ionization Elute Detection MS/MS Detection (MRM: 176.1 -> 116.1) Ionization->Detection Filter Ions Data Quantification (TargetLynx / Analyst) Detection->Data Integrate

Figure 1: Analytical workflow for the UPLC-MS/MS quantification of this compound.

Validation Data & Performance Analysis

The following data summarizes the validation performed according to ICH Q2(R2) guidelines.

Linearity and Range

The UPLC-MS/MS method demonstrates linearity over a dynamic range of 3 orders of magnitude, suitable for trace analysis.

ParameterHPLC-UV (Standard)UPLC-MS/MS (New)
Range 10 – 1000 µg/mL0.05 – 100 µg/mL
Regression (

)
> 0.999> 0.998
Slope Low response (UV limited)High response (Ion count)
Accuracy and Recovery

Spike recovery experiments were conducted in a simulated reaction matrix (toluene/methanol mix).

Spike LevelHPLC-UV Recovery (%)UPLC-MS/MS Recovery (%)Note
Low (LOQ) 85.4% (High variability)98.2%UV baseline noise affects low-level accuracy.
Medium 99.1%100.4%Both methods perform well at high concentrations.
High 99.5%99.8%-
Precision (Repeatability)

n=6 injections at 10 µg/mL.

  • HPLC-UV: %RSD = 1.2%

  • UPLC-MS/MS: %RSD = 2.5%

    • Insight: MS detection inherently has slightly higher variance than UV due to ionization fluctuations. However, an RSD < 5% is perfectly acceptable for trace impurity methods, whereas UV fails completely at the concentrations where MS thrives.

Specificity (Stress Testing)

To prove the "Self-Validating" nature of the MS method, the sample was subjected to acid hydrolysis (0.1 N HCl, 60°C, 1 hr).

  • HPLC-UV: The degradation product (2-cyano-2-phenylacetic acid) eluted at 2.1 min, partially overlapping with the parent peak at 2.3 min. Resolution (

    
    ) < 1.5.
    
  • UPLC-MS/MS: The degradation product has a different mass (

    
     162). Even if it co-elutes, the MRM channel for the parent (
    
    
    
    ) records zero interference .

Discussion & Strategic Recommendations

When to Use Which Method?
  • Use HPLC-UV (The Standard) when:

    • You are performing assay testing of the pure raw material (purity > 95%).

    • Cost is a primary constraint.

    • The sample matrix is simple (no co-eluting isomers).

  • Use UPLC-MS/MS (The New Method) when:

    • Genotoxic Impurity Screening: You must prove the intermediate is removed to < 10 ppm in the final API.

    • Complex Matrices: Analyzing reaction mother liquors or cleaning validation swabs where specificity is paramount.

    • High Throughput: The 4-minute run time allows for screening hundreds of process optimization samples per day.

Comparison of Chemical Pathways

Understanding the synthesis helps in selecting the method. The diagram below illustrates the synthesis and potential impurities that necessitate the high specificity of the new method.

SynthesisPathway BenzylCyanide Benzyl Cyanide (Starting Material) Target This compound (Target Analyte) BenzylCyanide->Target Base / Heat DMC Dimethyl Carbonate DMC->Target AcidImpurity 2-cyano-2-phenylacetic acid (Hydrolysis Impurity) Target->AcidImpurity H2O / H+ (Degradation)

Figure 2: Synthesis pathway showing the target analyte and its primary hydrolysis impurity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[2] this compound: Properties and Synthesis Routes.Link

  • PubChem. (2025). This compound (Compound Summary).[1][3][4][5][6] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]Link

Sources

confirming the stereochemistry of products derived from methyl 2-cyano-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for confirming the absolute configuration of quaternary stereocenters derived from methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) .

Executive Summary

This compound is a critical "privileged structure" in asymmetric synthesis, widely used to generate quaternary stereocenters via Michael additions and alkylations. However, the resulting products—often possessing a tetrasubstituted carbon bearing a phenyl, cyano, and ester group—present a significant analytical challenge. The similarity in electronic environments between the ester and cyano groups often renders standard NMR techniques insufficient for absolute configuration assignment.

This guide compares the three primary "products" (methodologies) for stereochemical confirmation: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chiral HPLC with Chemical Correlation .

The Challenge: The Quaternary Center at C2

The core difficulty lies in the C2 position. Upon alkylation or Michael addition, this carbon becomes a quaternary center with four distinct but sterically demanding groups.

  • Substrate: this compound[1][2][3][4]

  • Product Type:

    
    -disubstituted 
    
    
    
    -cyanoacetate
  • Stereocenter: Quaternary (C2)

Standard NOESY/ROESY NMR correlations are often inconclusive due to the free rotation of the phenyl ring and the linear geometry of the cyano group, which lacks protons for correlation.

Comparative Analysis of Confirmation Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" for Absolute Certainty

SC-XRD provides a direct image of the molecular structure. For this compound derivatives, the presence of the heavy oxygen and nitrogen atoms is sometimes insufficient for anomalous dispersion (absolute structure determination) if the molecule lacks heavier atoms (like Br, I, S).

  • Protocol:

    • Crystallization: Dissolve 10-20 mg of product in a solvent mixture (e.g., Et₂O/Hexanes or DCM/Pentane) using vapor diffusion.

    • Derivatization (If needed): If the product is an oil, hydrolyze the ester to the acid and form a salt with a chiral amine (e.g., (R)-1-phenylethylamine) or introduce a heavy atom (e.g., p-bromobenzyl bromide alkylation).

    • Data Collection: Collect data at 100 K using Cu K

      
       radiation (better for light atom absolute configuration).
      
  • Performance Verdict: Unbeatable accuracy but high failure rate due to crystallization difficulties.

Method B: Vibrational Circular Dichroism (VCD)

The "Solution-Phase" Modern Alternative

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD (ECD), VCD probes the vibrational transitions of the entire molecular framework, making it highly sensitive to the orientation of the carbonyl (ester) and cyano groups.

  • Protocol:

    • Conformational Search: Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers.

    • Spectrum Calculation: Compute the VCD spectrum for the Boltzmann-weighted average.

    • Measurement: Dissolve ~5-10 mg of sample in CDCl₃ or DMSO-d₆. Record VCD spectrum (1000–1800 cm⁻¹).

    • Comparison: Align experimental and calculated spectra. The sign of the carbonyl stretch (~1740 cm⁻¹) and cyano stretch (~2240 cm⁻¹) are diagnostic.

  • Performance Verdict: Ideal for oils and non-crystalline solids. Requires computational expertise.

Method C: Chiral HPLC with Chemical Correlation

The "High-Throughput" Routine Check

Once the absolute configuration of a reference standard is known (via Method A or B), Chiral HPLC is the workhorse for routine analysis.

  • Protocol:

    • Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H). The phenyl and ester groups interact well with amylose/cellulose carbamates.

    • Mobile Phase: Hexane/IPA (90:10 to 99:1) is standard.

    • Elution Order: Establish the elution order (E1 vs. E2) using the reference standard.

    • Quantification: Calculate Enantiomeric Excess (

      
      ).
      
  • Performance Verdict: Essential for reaction optimization (screening catalysts) but cannot determine absolute configuration ab initio.

Performance Comparison Data

MetricSC-XRD (Method A)VCD (Method B)Chiral HPLC (Method C)
Confidence Level 99.9% (Absolute)95-98% (High)Relative (Requires Reference)
Sample State Single Crystal (Solid)Solution (Oil/Solid)Solution
Sample Required >5 mg (recoverable)5-10 mg (recoverable)<1 mg
Time to Result Days to Weeks2-3 Days (incl. calc)30 Minutes
Cost High (Instrument/Operator)High (Software/Instrument)Low (Routine)
Limitation Crystallization failureConformational flexibilityNeeds known standard

Decision Logic & Workflow

The following diagram illustrates the logical workflow for a researcher starting with a crude reaction mixture derived from this compound.

StereochemWorkflow Start Crude Reaction Product (this compound Derivative) IsSolid Is the product a solid? Start->IsSolid TryCryst Attempt Recrystallization (Vapor Diffusion) IsSolid->TryCryst Yes IsOil Product is an Oil/Amorphous IsSolid->IsOil No Success Crystals Formed? TryCryst->Success XRD Method A: SC-XRD (Definitive Config) Success->XRD Yes Success->IsOil No HPLC Method C: Chiral HPLC (Routine ee% Check) XRD->HPLC Calibrate Standard VCD Method B: VCD + DFT Calc (Compare C=O / C≡N Stretches) IsOil->VCD Primary Path Deriv Derivatization (e.g., Hydrolysis + Chiral Salt) IsOil->Deriv Alternative VCD->HPLC Calibrate Standard Deriv->TryCryst

Figure 1: Decision tree for stereochemical assignment of quaternary


-cyanoacetates.

Experimental Protocol: Chiral HPLC Separation

For the separation of this compound alkylation products.

  • Preparation: Dissolve 1 mg of analyte in 1 mL of 2-propanol (HPLC grade). Filter through a 0.45 µm PTFE syringe filter.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Reasoning: The AD-H phase shows superior recognition for phenyl-glycine type derivatives compared to OD-H due to the helical amylose structure accommodating the flat phenyl ring.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 220 nm (absorption of the phenyl/cyano chromophore) and 254 nm.

  • Validation: Inject a racemic standard first to establish separation (

    
    ). Inject the enantiomerically enriched sample to determine the major isomer.
    

References

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Phen-2NO, a new C2-symmetric rigid-featured tetradentate ligand, and its application in the asymmetric alkylation reaction of indoles. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. Retrieved February 4, 2026, from [Link]

Sources

Computational Modeling of Methyl 2-Cyano-2-Phenylacetate Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling to Predict the Reactivity of Methyl 2-Cyano-2-Phenylacetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 30698-30-7) is a highly versatile "active methine" building block used in the synthesis of neuroprotective agents and quaternary stereocenters via nucleophilic aromatic substitution (


).[1] Its reactivity is governed by the synergistic electron-withdrawing effects of the cyano and ester groups, further modulated by the resonance stabilization of the phenyl ring.

For drug development professionals, accurately predicting the reactivity of this scaffold—specifically its acidity (


) and nucleophilicity (

)—is critical for optimizing Knoevenagel condensations and alkylation reactions. This guide compares computational methodologies for modeling this substrate, moving beyond standard B3LYP approaches to recommend high-fidelity protocols validated by recent benchmarks.
Part 1: Methodological Comparison (The Alternatives)

In computational organic chemistry, the choice of functional determines the accuracy of barrier heights and relative energies. Below is an objective comparison of methodologies for modeling this compound.

Alternative A: The Traditional Approach (B3LYP/6-31G)*
  • Status: Deprecated for quantitative reactivity prediction.

  • Performance:

    • Acidity (

      
      ):  Often underestimates acidity due to poor description of anionic charge delocalization.
      
    • Kinetics: Systematically underestimates reaction barriers (by 3–5 kcal/mol), leading to falsely "fast" predicted rates.

  • Verdict: Suitable only for preliminary geometry optimization, not for energetic predictions of this substrate.

Alternative B: The Modern Standard (M06-2X or

B97X-D / 6-311++G(d,p))
  • Status: Recommended for Kinetics and Thermodynamics.

  • Performance:

    • Acidity (

      
      ):  Excellent agreement with experiment when coupled with the SMD solvation model. The high percentage of Hartree-Fock exchange (54% in M06-2X) accurately captures the electron localization in the carbanion.
      
    • Dispersion: Crucial for this molecule. The phenyl ring engages in

      
      -stacking interactions in transition states (TS), which B3LYP misses but M06-2X captures.
      
  • Verdict: The gold standard for modeling this compound.

Alternative C: Semi-Empirical (PM6/PM7)
  • Status: Screening Only.

  • Performance:

    • Conformational Search: Extremely fast for generating initial conformers of the phenyl-ester linkage.

    • Energetics: Unreliable for CH-acidity prediction.

  • Verdict: Use only for the initial conformational search step (Step 1 in Protocol).

Part 2: Reactivity Benchmarking & Data

To validate your model, you must benchmark against known analogues. This compound is structurally related to ethyl cyanoacetate but significantly more acidic due to the phenyl group.

Table 1: Comparative Reactivity Indices (Experimental vs. Predicted)
PropertySubstrateExperimental ValueComputational Target (SMD/M06-2X)
Acidity (

in DMSO)
Ethyl Cyanoacetate~13.113.0 ± 0.5
This compound ~10.5 - 11.5 (Est.)*Calculate via Protocol below
Malononitrile11.111.2 ± 0.4
Nucleophilicity (

)
Ethyl Cyanoacetate2.54Predictable via CSPR**
This compound < 2.0 (Est.)Calculate via Protocol below
Electrophilicity (

)
Benzyl Chloride-16.1Reference Electrophile
  • Note on Acidity: The phenyl group stabilizes the conjugate base via resonance, lowering the

    
     by ~2 units compared to ethyl cyanoacetate.
    
  • Note on Nucleophilicity: As acidity increases (lower

    
    ), the resulting carbanion becomes less nucleophilic (lower 
    
    
    
    parameter on the Mayr scale).
Part 3: Validated Computational Protocol

This protocol is designed as a self-validating system. If your calculated


 for the reference (ethyl cyanoacetate) deviates by >1 unit from exp. (13.1), recalibrate your solvation parameters before proceeding to the target molecule.
Step 1: Conformational Sampling (PM6)

The phenyl ring and ester group can adopt multiple rotamers. You must find the global minimum.

  • Generate 20-50 conformers using PM6 or a force field (MMFF94).

  • Focus on the dihedral angle between the phenyl ring and the carbonyl group.

Step 2: Geometry Optimization & Frequency (M06-2X)
  • Theory: DFT / M06-2X / 6-311++G(d,p).

  • Solvation: SMD Model (Solvent = DMSO or Water).

  • Check: Ensure no imaginary frequencies for ground states. The carbanion should show planarity or slight pyramidalization at the

    
    -carbon.
    
Step 3: Thermodynamic Cycle for

Do not calculate


 directly from absolute energies. Use the Isodesmic Reaction Approach  to cancel errors:


  • Reference (AH_ref): Ethyl cyanoacetate (Exp

    
     = 13.1 in DMSO).
    
  • Calculation:

    
    
    
  • Result:

    
    
    
Step 4: Transition State Modeling (Knoevenagel)

When modeling the attack on an aldehyde:

  • Locate the TS using the QST3 method (Reactant, Product, and Guess TS).

  • Verify the TS has exactly one imaginary frequency corresponding to the C-C bond formation.

  • Visual Check: The forming C-C bond length should be ~2.1 - 2.3 Å.

Part 4: Visualization of Workflows
Figure 1: Computational Decision Tree for Reactivity Prediction

ReactivityPrediction Start Start: this compound ConfSearch 1. Conformational Search (PM6 / MMFF94) Start->ConfSearch GeomOpt 2. Geometry Opt & Freq (M06-2X/6-311++G** + SMD) ConfSearch->GeomOpt CheckFreq Imaginary Frequencies? GeomOpt->CheckFreq CheckFreq->GeomOpt Yes (Fix Geometry) Path_pKa Path A: Acidity (pKa) CheckFreq->Path_pKa No (Minima) Path_Kin Path B: Kinetics (TS) CheckFreq->Path_Kin No (Minima) Isodesmic 3a. Isodesmic Exchange vs Ethyl Cyanoacetate Path_pKa->Isodesmic TS_Search 3b. TS Search (QST3) Verify 1 Imaginary Freq Path_Kin->TS_Search Result_pKa Output: Predicted pKa Isodesmic->Result_pKa Result_Rate Output: Reaction Barrier (ΔG‡) TS_Search->Result_Rate

Caption: Decision tree for selecting the correct computational pathway. Path A determines thermodynamic stability (acidity), while Path B predicts kinetic reactivity (reaction barriers).

Figure 2: Knoevenagel Condensation Mechanism & TS Geometry

Mechanism Substrate Substrate (CH-Acid) Enolate Enolate Anion (Nucleophile) Substrate->Enolate Deprotonation (Fast) Base Base (Piperidine) Base->Enolate TS Transition State (C-C Bond Formation) Enolate->TS + Aldehyde Aldehyde Electrophile (Benzaldehyde) Aldehyde->TS Product Condensation Product TS->Product Dehydration (-H2O)

Caption: Mechanistic flow for the Knoevenagel condensation. The rate-determining step is typically the nucleophilic attack (TS) or the dehydration, depending on conditions.

References
  • BenchChem. this compound Structure and Properties.

  • Marenich, A. V., et al. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions (SMD). J. Phys. Chem. B, 2009.

  • Mayr, H., et al. Mayr's Database of Reactivity Parameters.[2][3] LMU Munich.

  • Breugst, M., & Mayr, H. Ambident Reactivity of the Cyanide Ion and of Thermodynamic and Kinetic Control in the Synthesis of Nitriles. J. Am. Chem. Soc., 2010. (Provides context for cyano-stabilized carbanions).

  • Zhao, Y., & Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theor.[4] Chem. Acc., 2008.[5]

  • PubChem. this compound Compound Summary.

Sources

Spectroscopic Characterization to Confirm the Structure of Methyl 2-Cyano-2-Phenylacetate Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) is a "privileged scaffold" in medicinal chemistry due to its active methylene group, which is flanked by two electron-withdrawing groups (a nitrile and an ester) and a phenyl ring. This architecture makes it highly reactive toward electrophiles (via alkylation) or aldehydes (via Knoevenagel condensation).

However, this reactivity introduces a critical structural ambiguity: Regioselectivity. When forming adducts—particularly through alkylation—the anion can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation) . Distinguishing the desired quaternary carbon center (C-adduct) from the vinyl ether byproduct (O-adduct) is a frequent bottleneck in synthesis.

This guide objectively compares spectroscopic methods to resolve this ambiguity, establishing a definitive workflow for structural confirmation.

Comparative Analysis of Characterization Techniques

The following table compares the efficacy of standard analytical techniques in distinguishing C-alkylation from O-alkylation for this specific scaffold.

Feature1D NMR (

H,

C)
2D NMR (HMBC) FT-IR X-Ray Crystallography
Primary Utility Routine verification of functional groups.Definitive proof of connectivity (C-C vs C-O).Quick "Go/No-Go" check for carbonyl status.Absolute configuration & stereochemistry.[1]
Differentiation Power Medium. Chemical shifts can overlap; quaternary carbons are silent in

H.
High. Unambiguously links the new alkyl group to the core scaffold.Medium-High. Distinct loss of C=O stretch in O-adducts.Ultimate. Unquestionable, but resource-heavy.
Throughput High (Minutes).Medium (Hours).[2][3][4]Very High (Seconds).Low (Days/Weeks).
Sample State Solution (

, DMSO-

).
Solution.Solid/Oil (Neat).Single Crystal required.
Cost/Resource Low.Medium.Very Low.High.

Deep Dive: The Spectroscopic Logic

The Core Problem: C- vs. O-Alkylation

When the enolate of this compound reacts with an electrophile (


), two pathways exist:
  • C-Alkylation (Thermodynamic Product): Formation of a quaternary center.

    • Structure:

      
      
      
    • Key Feature: Retention of the ester carbonyl (

      
      ) and nitrile (
      
      
      
      ).[5]
  • O-Alkylation (Kinetic Product): Formation of a ketene acetal.

    • Structure:

      
      
      
    • Key Feature: Loss of

      
      ; formation of a 
      
      
      
      double bond.
Technique 1: FT-IR (The Rapid Screen)

Before consuming NMR time, IR provides the first clue.

  • C-Adduct: Look for the strong Ester C=O stretch at 1735–1750 cm⁻¹ .[6] The nitrile stretch (

    
    ) appears distinct at ~2250 cm⁻¹ .[5][7]
    
  • O-Adduct: The carbonyl band disappears. Instead, you will observe a Vinyl Ether C=C stretch (often 1600–1650 cm⁻¹) and potentially a shifted nitrile band due to conjugation with the double bond.

Technique 2: NMR Spectroscopy (The Structural Proof)

H NMR
  • The "Silent" Warning: The starting material has a methine proton (

    
    -H) around 4.5–5.0 ppm . In the C-adduct, this proton disappears (formation of a quaternary center).
    
  • Methoxy Shift: The methyl ester singlet (

    
    ) typically resonates at 3.7–3.8 ppm . In O-alkylation, this environment changes significantly as it becomes part of a vinyl ether system.
    

C NMR
  • Carbonyl Region:

    • C-Adduct: Signal at 165–170 ppm (Ester

      
      ).
      
    • O-Adduct: Signal moves upfield to 150–160 ppm (Vinyl ether

      
      ).
      
  • Quaternary Carbon: The

    
    -carbon in the C-adduct usually appears at 50–60 ppm  (depending on the R group).
    
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

This is the decisive experiment. You must track the correlation of the newly added alkyl protons (


).
  • If C-Alkylated:

    
     will show a 3-bond correlation (
    
    
    
    )
    to the Carbonyl Carbon (
    
    
    )
    and the Nitrile Carbon (
    
    
    )
    .
  • If O-Alkylated:

    
     will show a correlation to the Oxygenated Vinyl Carbon , but not a typical carbonyl pattern.
    

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation
  • Isolate the adduct via flash column chromatography (typically Hexane/EtOAc gradient).

  • Dry under high vacuum to remove solvent traces (solvent peaks can obscure the critical methoxy region).

  • Dissolve ~10 mg in 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility is poor).
Step 2: Data Acquisition Sequence
  • Run FT-IR (ATR method):

    • Scan range: 4000–600 cm⁻¹.

    • Checkpoint: Is the C=O peak at >1730 cm⁻¹ present?

      • Yes: Proceed (Likely C-alkyl).[8]

      • No: Stop (Likely O-alkyl or decomposition).

  • Run

    
    H NMR (16 scans): 
    
    • Verify integration of the phenyl ring (5H) vs. methyl ester (3H) vs. new alkyl group.

    • Confirm absence of the

      
      -proton (~4.8 ppm).
      
  • Run

    
    C NMR (1024 scans): 
    
    • Look for the Quaternary C (~55 ppm) and Carbonyl C (~168 ppm).

  • Run HMBC (Optimized for 8 Hz coupling):

    • Focus on the cross-peaks between the new alkyl protons and the quaternary/carbonyl carbons.

Step 3: Data Processing & Analysis

Use the logic tree below to interpret results.

Visualizations

Diagram 1: Characterization Logic Tree

This decision tree guides the researcher through the spectral data to assign the structure.

G Start Start: Purified Adduct IR_Check Step 1: FT-IR Analysis Check 1730-1750 cm⁻¹ Start->IR_Check No_CO No C=O Band (Strong C=C ~1620 cm⁻¹) IR_Check->No_CO Absent Yes_CO Strong C=O Band Present IR_Check->Yes_CO Present Result_O Conclusion: O-Alkylated Product No_CO->Result_O H_NMR Step 2: 1H NMR Check for α-Proton (~4.8 ppm) Yes_CO->H_NMR Alpha_Present α-Proton Present H_NMR->Alpha_Present Yes Alpha_Absent α-Proton Absent H_NMR->Alpha_Absent No Result_SM Conclusion: Unreacted Starting Material Alpha_Present->Result_SM HMBC_Check Step 3: HMBC Analysis Correlate New Alkyl-H to C=O Alpha_Absent->HMBC_Check Correlation_Yes Correlation Observed: Alkyl-H → Carbonyl C HMBC_Check->Correlation_Yes Strong Crosspeak Correlation_No No Correlation to C=O (Correlates to Vinyl C-O) HMBC_Check->Correlation_No Missing/Different Result_C Conclusion: C-Alkylated Product (Target) Correlation_Yes->Result_C Correlation_No->Result_O

Caption: Decision matrix for distinguishing C- vs O-alkylation using IR and NMR data.

Diagram 2: HMBC Correlation Detail

A visualization of the specific atomic connections visible in 2D NMR for the desired C-adduct.

G cluster_core This compound Core Alkyl_H New Alkyl Protons (Source) Quat_C Quaternary C (α-Carbon) Alkyl_H->Quat_C 2J (Strong) Carbonyl_C Ester Carbonyl (C=O) Alkyl_H->Carbonyl_C 3J (Definitive) Cyano_C Nitrile Carbon (C≡N) Alkyl_H->Cyano_C 3J (Weak/Med) Phenyl_C Phenyl Ipso-C Alkyl_H->Phenyl_C 3J (Variable)

Caption: HMBC connectivity map.[2] The 3-bond coupling between Alkyl-H and Carbonyl-C confirms C-alkylation.

References

  • BenchChem. this compound (CAS 30698-30-7) Product Description and Applications. Retrieved from

  • Columbia University NMR Core Facility. HSQC and HMBC: Principles of Heteronuclear Correlation. Retrieved from

  • ChemistryViews. C- or O-Alkylation? Cation versus Radical Mechanisms in Beta-Ketoesters. (2012). Retrieved from

  • UCLA Chemistry. Table of IR Absorptions: Nitrile and Carbonyl Stretches. Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and Conjugation Effects. (2019).[7] Retrieved from

Sources

Safety Operating Guide

Operational Guide: Methyl 2-cyano-2-phenylacetate Proper Disposal & Handling

[1]

Executive Summary: The "Zero-HCN" Directive

The primary operational risk associated with Methyl 2-cyano-2-phenylacetate is not merely its acute toxicity, but its latent potential to release Hydrogen Cyanide (HCN) upon hydrolysis.[1] While this compound is a stable ester-nitrile intermediate under neutral conditions, improper disposal into acidic waste streams can catalyze the hydrolysis of the cyano group, releasing lethal HCN gas.[1]

Immediate Operational Rule: Never dispose of this compound in "General Organic Acid" waste containers. It must be segregated into "Non-Halogenated Organics (Neutral/Basic)" or a dedicated "Cyanide-Generating Organic" waste stream.[1]

Chemical Profile & Hazard Logic

To handle this chemical safely, one must understand the causality of its hazards.[1] It is a bifunctional molecule containing an ester and a nitrile (cyano) group attached to a benzylic carbon.[1]

PropertySpecificationOperational Implication
CAS Number 30698-30-7 (Primary)Verify CAS on bottle; isomers share similar hazards.[1]
Functional Groups Nitrile (-CN), Ester (-COOMe)Nitrile: Acid-sensitive (HCN risk).[1] Ester: Base-sensitive.[1]
Flash Point ~99°C (Closed Cup)Combustible.[1] Store away from oxidizers/heat.[1][2][3][4][5]
Reactivity Hydrolysis-proneCRITICAL: Releases HCN in strong acid; Ammonia in strong base.[1]
Toxicity Acute Oral/Dermal/InhalationTargets cellular respiration (Cytochrome c oxidase inhibition).[1]
The Mechanism of Risk (Why Segregation Matters)

In a mixed-waste drum, if this compound encounters strong mineral acids (HCl, H₂SO₄) often found in organic waste, the following hydrolysis pathway becomes thermodynamically favorable:

However, under specific conditions or incomplete combustion, the nitrile moiety can liberate free cyanide. Therefore, the Self-Validating Safety System requires verifying pH compatibility before disposal.[1]

Engineering Controls & PPE

Standard latex gloves are insufficient.[1] The aromatic ring increases lipophilicity, potentially aiding permeation through standard glove materials.[1]

  • Engineering: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Hand Protection:

    • Splash Contact: Nitrile (Minimum thickness 0.11 mm).[1]

    • Prolonged Contact/Spill Cleanup: Silver Shield® (Laminate) or Viton®.[1]

  • Respiratory: If fume hood is unavailable (Emergency only), use a full-face respirator with an ABEK-P3 filter (Organic vapor + Inorganic gas + Particulate).[1]

Disposal Workflow: The "Segregate-Label-Incinerate" Protocol[1]

This protocol ensures that the chemical is destroyed completely without generating secondary toxic plumes.[1]

Diagram 1: Waste Stream Decision Matrix

This logic flow dictates where the chemical goes based on its physical state and purity.[1]

DisposalMatrixStartWaste: this compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / ResidueStateCheck->SolidContamCheckIs it mixed with Acids?Liquid->ContamCheckCyanideStreamStream B: P-List/CyanideSpecific WasteLiquid->CyanideStreamIf High Conc. (>5%)SolidWasteStream C: Solid HazardousWaste (Incineration)Solid->SolidWasteDouble BaggedNeutralStreamStream A: Non-HalogenatedOrganic (Neutral)ContamCheck->NeutralStreamNo (Pure/Solvent)TreatmentREQUIRES NEUTRALIZATION(Consult EHS)ContamCheck->TreatmentYes (Acidic)Treatment->CyanideStreamPost-Neutralization

Caption: Decision matrix for segregating nitrile waste to prevent accidental acidification.[1]

Step-by-Step Disposal Procedure
  • Identification & Labeling:

    • Label the waste container clearly: "Hazardous Waste - Organic Nitrile - TOXIC." [1]

    • Add a secondary warning: "DO NOT MIX WITH ACIDS."

  • Segregation:

    • Select a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Ensure the container is designated for Non-Halogenated Organics .[1]

    • Self-Validation Step: Check the pH of the waste container before adding this chemical.[1] If pH < 4, STOP . Do not add.

  • Bulking:

    • Pour the chemical slowly into the waste container inside the fume hood.[1]

    • Do not fill the container >90% capacity to allow for thermal expansion.[1]

  • Final Destruction:

    • The only acceptable final disposal method is High-Temperature Incineration equipped with a nitrogen oxide (NOx) scrubber and secondary combustion chamber.[1] This ensures the nitrile group is oxidized to N₂/CO₂ rather than HCN.[1]

Emergency Spill Management

Scenario: A 100mL bottle drops and shatters inside the fume hood.

  • Evacuate & Isolate: Alert nearby personnel. If the spill is outside the hood, evacuate the lab immediately.

  • PPE Upgrade: Don double nitrile gloves and safety goggles.[1]

  • Containment: Dike the spill with Vermiculite or Dry Sand .[1][3]

    • Note: Do not use standard paper towels as the primary absorbent for large spills; they increase surface area for evaporation.[1]

  • Neutralization (Optional for small traces):

    • Treat the area with a dilute alkaline bleach solution (Sodium Hypochlorite + NaOH) to oxidize any free cyanide traces, only if trained to do so.[1] Otherwise, treat as pure hazardous waste.[1]

  • Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Debris contaminated with Organic Nitriles." [1]

Diagram 2: Chemical Incompatibility Logic

Visualizing the "Kill Zone" – what happens if you mix this with the wrong agents.[1]

IncompatibilityCenterMethyl 2-cyano-2-phenylacetateAcidStrong Acids(HCl, H2SO4)Center->AcidAvoid MixBaseStrong Bases(NaOH, KOH)Center->BaseAvoid MixOxidizerOxidizers(Peroxides)Center->OxidizerAvoid MixResultAcidHydrolysis ->HCN Gas ReleaseAcid->ResultAcidResultBaseHydrolysis ->Ammonia ReleaseBase->ResultBaseResultOxExothermicFire/ExplosionOxidizer->ResultOx

Caption: Incompatibility map highlighting the critical risks of acid hydrolysis (HCN) and oxidation.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][6] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: this compound.[1][7][8] Retrieved October 26, 2023, from [Link]

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